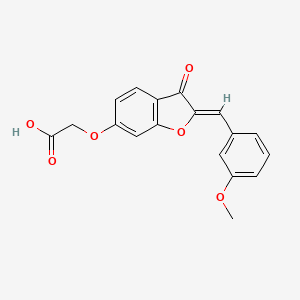

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Description

The compound (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a benzofuran derivative featuring a benzylidene substituent at the 2-position of the dihydrobenzofuran core. Its structure includes a 3-methoxy-substituted benzylidene group, a ketone at position 3, and an acetic acid moiety linked via an ether bond at position 6 of the benzofuran ring.

The Z-isomer is critical due to the planar arrangement of the benzylidene group, which influences molecular interactions with biological targets.

Properties

IUPAC Name |

2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-22-12-4-2-3-11(7-12)8-16-18(21)14-6-5-13(9-15(14)24-16)23-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDBRLWGRLRTNU-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a benzofuran derivative that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This compound's structure includes a methoxybenzylidene group and an acetic acid moiety, which may influence its biological interactions and efficacy.

Chemical Structure and Properties

The compound's IUPAC name is 2-{[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid. Its molecular formula is , and it features functional groups that are known to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Benzofuran derivatives often exert their effects by modulating enzymatic activity or altering signal transduction pathways. The presence of the acetic acid moiety may enhance solubility and bioavailability, potentially increasing its therapeutic efficacy.

Biological Activities

Research has demonstrated various biological activities associated with benzofuran derivatives, including:

- Antioxidant Activity : Compounds in this class have shown potential in scavenging free radicals, thereby reducing oxidative stress.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, a study on similar benzofuran derivatives indicated significant cytotoxic effects against gastric adenocarcinoma (AGS) cells .

Case Studies

-

Cytotoxicity Against AGS Cells : In vitro studies have shown that certain benzofuran derivatives exhibit cytotoxic effects on AGS cells, leading to reduced cell viability and increased apoptosis markers such as Bax expression .

Compound IC50 (µM) Apoptotic Effect Compound 12 15 Increased Bax expression Compound 22 20 Moderate effect on Bax - Antioxidant Effects : Another study highlighted the antioxidant potential of benzofuran derivatives, noting their ability to reduce reactive oxygen species (ROS) levels in cellular models .

Comparative Analysis

The unique structural features of this compound compared to other benzofuran derivatives may confer distinct biological properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Similar Compound A | Lacks acetic acid moiety | Lower solubility |

| Similar Compound B | Hydroxyl group instead of acetic acid | Reduced anticancer activity |

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences between the target compound and its analogues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.